molecular formula C9H10F3NO B13054567 (1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Cat. No.: B13054567
M. Wt: 205.18 g/mol
InChI Key: HXIWQMARLKRTPY-KISVTORNSA-N
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Description

(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral amino alcohol featuring a trifluorinated phenyl group at the 3,4,5-positions. The trifluorophenyl moiety enhances metabolic stability and lipophilicity, while the amino alcohol backbone provides hydrogen-bonding capabilities critical for biological interactions .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1

InChI Key

HXIWQMARLKRTPY-KISVTORNSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C(=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)F)F)N)O

Origin of Product

United States

Biological Activity

(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL, a chiral compound with the molecular formula C9H10F3NO and a molecular weight of approximately 205.18 g/mol, is notable for its unique trifluorophenyl group and amino alcohol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and receptor signaling pathways.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The trifluorophenyl moiety enhances lipophilicity and binding affinity to various biological targets, making it an attractive candidate for drug development.

Property Details
IUPAC Name This compound
Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS Number 1212915-25-7

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluorophenyl group enhances the compound's binding affinity, allowing it to modulate various biochemical pathways. This modulation can lead to significant therapeutic effects in various disease states.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Effects

Studies have shown that compounds similar to this compound possess antiproliferative activity against cancer cell lines. For instance, fluorinated derivatives have been evaluated for their effects on breast, colon, and lung cancer cell lines. The presence of fluorine atoms is believed to enhance metabolic stability and biological activity.

Enzyme Interaction

The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition or modulation. For example, compounds with similar structures have been shown to affect dihydrofolate reductase activity indirectly through alternative mechanisms rather than direct inhibition.

Case Studies

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

  • Antiproliferative Activity Study : A study evaluated the antiproliferative effects of synthesized fluorinated triazines against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly impacted biological activity .
  • Mechanistic Studies : Research involving microtubule-stabilizing agents demonstrated that specific structural modifications could lead to differential cellular responses in neurodegenerative conditions . These findings highlight the importance of structural diversity in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in phenyl substituents, stereochemistry, or backbone modifications. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Group Stereochemistry Key Properties/Applications
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) C₁₃H₂₁NO 207.31 3-tert-butyl (1S,2R) High steric bulk; used in asymmetric catalysis
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) C₁₀H₁₂F₃NOS 257.27 4-(trifluoromethylthio) (1S,2R) Enhanced electron-withdrawing effects; antimicrobial applications
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (1269791-10-7) C₉H₁₀F₃NO 205.18 2,3,5-trifluoro (1S,2S) Discontinued (stability issues); research-grade
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) C₁₀H₁₁ClF₃NO 253.65 2-chloro, 4-(trifluoromethyl) (1S,2R) Dual halogen/CF₃ groups; antitumor activity
(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL (hypothetical) C₉H₉F₃NO 207.17 (estimated) 3,4,5-trifluoro (1S) High symmetry; potential CNS drug candidate

Key Differences in Physicochemical Properties

  • Electron Effects : The 3,4,5-trifluorophenyl group in the target compound provides uniform electron-withdrawing effects across the aromatic ring, enhancing its dipole moment compared to asymmetrically substituted analogs like 2,3,5-trifluorophenyl .
  • Lipophilicity : The trifluoromethylthio group in CAS 1270385-18-6 increases logP (lipophilicity) significantly (predicted logP = 2.1) compared to the target compound (estimated logP = 1.4), affecting membrane permeability .
  • Stereochemical Impact : The (1S,2R) configuration in CAS 1019534-32-7 and 1270385-18-6 improves enantioselectivity in catalytic applications, whereas the (1S) configuration of the target compound may favor specific receptor binding .

Preparation Methods

Key Reaction Steps:

  • Imine Formation: Condensation of 3,4,5-trifluorobenzaldehyde with a chiral amine to form an imine intermediate.
  • Reductive Amination: Selective reduction of the imine to the chiral amino alcohol using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation under chiral conditions.
  • Purification: Isolation and purification of the product by chromatographic methods to achieve high enantiomeric purity.

Biocatalytic Resolution Methods

An alternative and increasingly favored approach involves the use of lipase-catalyzed resolution of racemic mixtures. This enzymatic method offers high enantioselectivity and mild reaction conditions, which are advantageous for scale-up and industrial applications.

Process Overview:

  • Starting Material: Racemic 1-(3,4,5-trifluorophenyl)propan-2-ol.
  • Esterification or Alcoholysis: Lipase enzymes catalyze selective esterification or hydrolysis of one enantiomer in organic solvents.
  • Separation: The unreacted enantiomer and the esterified form of the other enantiomer are separated by chromatographic techniques.
  • Hydrolysis: The ester is hydrolyzed back to the free alcohol, yielding both enantiomers in high optical purity.

Lipases from microorganisms such as Candida antarctica, Mucor miehei, and Pseudomonas cepacia are commonly employed for this process. This method achieves yields over 90% with enantiomeric excess greater than 98%.

Industrial Scale Synthesis Considerations

Industrial preparation of this compound focuses on optimizing reaction parameters to maximize yield, purity, and scalability. Key factors include:

  • Choice of Solvent: Propan-2-ol is often used as a solvent for its compatibility with both chemical and enzymatic steps.
  • Temperature Control: Moderate heating (e.g., 60 °C) during reaction steps improves conversion rates without compromising stereochemical integrity.
  • Catalyst and Reagent Selection: Use of efficient reducing agents or biocatalysts to ensure selectivity.
  • Purification Techniques: Filtration, crystallization, and chromatographic purification to achieve >98% purity as confirmed by HPLC analysis.

An example patent process reports a 94% yield of the desired product with HPLC purity exceeding 98% after drying and purification.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Reductive Amination 3,4,5-Trifluorobenzaldehyde, chiral amine, sodium triacetoxyborohydride 80-90 >95% Direct stereoselective synthesis Requires chiral amines, multiple steps
Lipase-Catalyzed Resolution Racemic alcohol, lipase (e.g., Candida antarctica), vinyl acetate, hexane 90-95 >98% High selectivity, mild conditions Requires racemic starting material, enzyme cost
Chemical Reduction + Purification Ketone intermediate, chemical reducing agents, chromatographic purification 85-90 >90% Well-established, scalable Potential for lower stereoselectivity

Detailed Research Findings

  • Stereoselective Reductive Amination: Studies demonstrate that using sodium triacetoxyborohydride in the presence of chiral amines yields the desired (1S) amino alcohol with high stereoselectivity. Reaction conditions such as solvent choice (e.g., methanol or propan-2-ol) and temperature are optimized to enhance yield and purity.

  • Biocatalytic Resolution: Research highlights the use of lipase enzymes in organic solvents to selectively esterify one enantiomer of racemic 1-(3-trifluorophenyl)propan-2-ol. This method provides a practical route to both enantiomers with excellent enantiomeric excess and yield, suitable for pharmaceutical intermediates.

  • Patent Literature: Patents disclose processes involving the reaction of protected amino acid derivatives with trifluorophenyl-containing intermediates under controlled temperature and solvent conditions, achieving high purity and yield. The use of triethylamine and specific morpholinium salts as catalysts or additives is noted to improve reaction efficiency.

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